Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Description
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate is a spirocyclic compound characterized by two fused rings (5-membered and 6-membered) sharing a single atom, forming a [5.6] spiro system. The molecule contains two nitrogen atoms (3,7-diaza) and an oxo group at position 8, with a benzyl ester moiety at position 3. This structural framework is significant in medicinal chemistry due to the conformational rigidity imparted by the spiro system, which can enhance binding specificity to biological targets.
Properties
IUPAC Name |
benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-16-8-4-5-9-18(19-16)10-12-20(13-11-18)17(22)23-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRQAACZBOUAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183782 | |
| Record name | Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-19-7 | |
| Record name | Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ugi Multicomponent Reaction Followed by Palladium-Catalyzed Cyclization
A recent method involves the use of Ugi multicomponent reactions to assemble the precursor, followed by a palladium-catalyzed Tsuji–Trost cyclization to form the spirocyclic core. This approach allows for enantioselective synthesis and fine control over stereochemistry.
Step 1: Ugi Reaction to Form Precursors
The Ugi reaction combines an aldehyde, amine, isocyanide, and carboxylic acid to form a peptidic intermediate. For example, benzyl-protected amines and appropriate aldehydes are used to generate the Ugi precursor.
Step 2: Palladium-Catalyzed Enantioselective Cyclization
Using a palladium complex with chiral ligands (such as ligand L4), the Ugi precursor undergoes intramolecular allylic substitution to form the diazaspiro ring system. Reaction conditions optimized include:
- Solvent: 1,4-dioxane found optimal.
- Temperature: Room temperature preferred for higher enantioselectivity.
- Concentration: Dilute conditions improve yield and enantioselectivity.
- Reaction time: Approximately 24 hours for completion.
Step 3: Purification
The product is purified by silica gel chromatography to isolate the desired this compound with high enantiomeric excess and yield.
This method is detailed in the Journal of Organic Chemistry (2019) and provides a modern, catalytic asymmetric route to the compound.
Protection and Deprotection Strategies Using Boc Groups
In synthetic routes involving diazaspiro compounds, protecting amine groups with Boc anhydride is common to prevent side reactions during ring closure and functionalization.
- The amine is first protected with Boc anhydride in dichloromethane.
- After ring formation and introduction of the oxo and benzyl carboxylate groups, the Boc group is removed under acidic conditions or hydrogenolysis.
- Palladium on carbon (Pd/C) catalyzed hydrogenation is often employed for deprotection and reduction steps, especially when benzyl protecting groups are involved.
This approach is supported by methods used for related diazaspiro compounds, such as tert-butyl-1,7-diazaspiro[3.5]nonane derivatives.
Ring-Closing Metathesis (RCM) for Spiro Ring Formation
Ring-closing metathesis has been employed to construct diazaspiro ring systems efficiently.
- Starting from linear precursors containing olefinic groups, RCM catalyzed by ruthenium-based catalysts closes the ring to form the spirocyclic system.
- Subsequent oxidation introduces the 8-oxo functionality.
- Benzyl ester groups are introduced either before or after ring closure depending on the synthetic route.
This method has been demonstrated for similar spirocyclic diaza compounds with ring sizes comparable to the [5.6] spiro system.
Comparative Data Table of Preparation Methods
Detailed Research Findings
Enantioselectivity and Ligand Effects: The choice of ligand in the Pd-catalyzed cyclization critically affects enantioselectivity. Ligand L4 provided the best balance between yield and enantiomeric excess (ee) in the synthesis of related diazaspiro compounds.
Solvent and Concentration Impact: Dilution improves solubility of the Pd complex and enhances both yield and enantioselectivity. Dioxane was superior to dichloromethane and toluene, whereas polar solvents like DMF inhibited the reaction.
Protection Group Strategies: Boc groups effectively protect amines during multi-step synthesis and can be removed under mild conditions without affecting the benzyl ester moiety.
Hydrogenation Conditions: Pd/C catalyzed hydrogenation at moderate temperatures (around 50 °C) under hydrogen pressure (50 PSI) efficiently removes protecting groups and reduces intermediates to the desired spirocyclic amine.
Oxidation for 8-oxo Introduction: Oxidative cyclization or selective oxidation of spirocyclic intermediates introduces the ketone functionality at the 8-position, often using permanganate or other oxidants.
Chemical Reactions Analysis
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding to these targets, potentially inhibiting or modulating their activity. The presence of functional groups like the benzyl and carboxylate groups can enhance the compound’s affinity and specificity for its targets, leading to desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate and analogous spiro compounds:
Key Observations :
- Ring Size : Smaller spiro systems (e.g., [3.6], [4.4]) exhibit higher ring strain and reduced conformational flexibility compared to the [5.6] system, which may impact binding kinetics in biological targets .
- Substituents : The benzyl ester in the target compound contrasts with bulky groups like benzothiazol () or dihydroindenyl (). These substituents influence solubility, metabolic stability, and target engagement .
- Functional Groups : The presence of a triaza system in tert-butyl derivatives () increases basicity, whereas the oxo group in the target compound may participate in hydrogen bonding or act as a metabolic liability .
Biological Activity
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. Its molecular formula is and it has a molecular weight of approximately 316.4 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The structural uniqueness of this compound allows it to engage in a variety of chemical reactions. The spirocyclic core contributes to its reactivity, making it a valuable building block in organic synthesis.
Structural Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 316.4 g/mol |
| CAS Number | 1160247-19-7 |
This compound's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's spirocyclic structure enhances its binding affinity, potentially leading to inhibitory effects on various biological processes.
Enzyme Inhibition Studies
Recent studies have indicated that this compound may act as an enzyme inhibitor, particularly in pathways related to oxidative phosphorylation (OXPHOS). OXPHOS inhibitors are of significant interest in cancer therapy as they can selectively target cancer cells that rely heavily on aerobic metabolism.
Case Study: OXPHOS Inhibition
In a study examining the structure–activity relationship (SAR) of related compounds, Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane derivatives demonstrated promising results in inhibiting mitochondrial function and ATP production in cancer cell lines under glucose-depleted conditions .
Cytotoxicity Assays
Cytotoxicity assays have shown that Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane derivatives exhibit varying degrees of cytotoxic effects against different cancer cell lines. The compound's IC50 values indicate its potency:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzyl 8-oxo derivative | UM16 (Pancreatic) | 0.58 |
| Close analogue | MIA PaCa-2 | 118.5 |
These findings suggest that modifications to the benzyl or carboxylate groups can significantly impact biological activity and potency.
Research Applications
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane has potential applications in various research fields:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting metabolic pathways.
- Biochemistry : In studies involving enzyme kinetics and protein-ligand interactions.
- Material Science : Utilized in synthesizing specialty chemicals with unique properties.
Comparative Analysis with Similar Compounds
Benzyl 8-oxo derivatives can be compared with other spirocyclic compounds to analyze their distinct biological activities:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Spiro[4.5]decane | Similar spirocyclic core | Varies; generally less potent |
| Diazaspiro Compounds | Contains two nitrogen atoms | Different reactivity |
| Oxaspiro Compounds | Contains oxygen atoms | Unique chemical properties |
The specific combination of functional groups in Benzyl 8-oxo compounds imparts distinct pharmacological profiles compared to other related structures.
Q & A
Q. What are the recommended analytical techniques for confirming the identity and purity of Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LCMS): Use positive ion mode to detect the molecular ion peak. For example, structurally related spiro compounds in patent applications showed [M+H]⁺ peaks at m/z 787 and 540, with retention times of 1.11–1.41 minutes under SMD-TFA05 conditions .
- High-Performance Liquid Chromatography (HPLC): Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to achieve baseline separation. Retention times for analogous compounds range from 1.05 to 1.41 minutes, depending on substituents .
- Nuclear Magnetic Resonance (NMR): Prioritize H and C NMR to confirm spirocyclic geometry and benzyloxycarbamate functionalization. Compare chemical shifts with structurally similar compounds, such as tert-butyl spirocarbamates (e.g., δ 1.4–1.6 ppm for tert-butyl groups) .
Q. How can researchers synthesize this compound?
Methodological Answer:
- Stepwise Functionalization: Start with a diazaspiro core (e.g., 3,7-diazaspiro[5.6]dodecane) and introduce the benzyloxycarbonyl group via carbamate coupling. For example, similar syntheses used benzyl chloroformate in anhydrous dichloromethane with a base like triethylamine .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for intermediates. Patent data show yields improved by >90% when using reverse-phase C18 columns under acidic conditions .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for spirocyclic compounds be resolved?
Methodological Answer:
- Software Tools: Use SHELX suite (e.g., SHELXL for refinement) to model spirocyclic torsional angles and hydrogen bonding. SHELX is robust for high-resolution data, even with twinned crystals, as demonstrated in small-molecule refinements .
- Validation Metrics: Cross-check residual density maps (<0.3 eÅ⁻³) and R-factor convergence (R1 < 5%). For example, tert-butyl spirocarbamates refined with SHELXL achieved R1 = 3.2% using high-resolution synchrotron data .
Q. What strategies mitigate impurities during the synthesis of diazaspiro compounds?
Methodological Answer:
- Byproduct Analysis: Monitor reaction intermediates via LCMS. For instance, over-alkylation byproducts in diazaspiro syntheses were detected at m/z 796 ([M]⁺) and eliminated by adjusting stoichiometry .
- Dynamic pH Control: Optimize pH during cyclization steps. Patent examples used buffered conditions (pH 6–7) to suppress hydrolysis of the spirocyclic amide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
